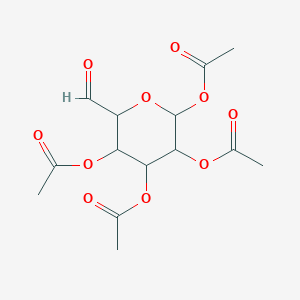

(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate

Description

(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple acetyl groups and a formyl group attached to an oxane ring, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula |

C14H18O10 |

|---|---|

Molecular Weight |

346.29 g/mol |

IUPAC Name |

(4,5,6-triacetyloxy-2-formyloxan-3-yl) acetate |

InChI |

InChI=1S/C14H18O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h5,10-14H,1-4H3 |

InChI Key |

SOQISHUDBFFGGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C=O |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target molecule features a hexopyranose backbone with acetyl groups at positions 4, 5, and 6, an acetate at position 3, and a formyl group at position 2. This substitution pattern demands precise control over protection-deprotection sequences and selective oxidation. The compound’s stereochemistry (implied by the "oxan" descriptor) suggests a chair conformation with axial and equatorial substituents influencing reactivity.

Retrosynthetic Disconnections

A viable retrosynthetic pathway involves:

Synthetic Routes and Methodological Comparisons

Starting Material Selection

Common precursors include:

| Starting Material | Advantages | Limitations |

|---|---|---|

| D-Glucose | Low cost, established chemistry | Requires multiple protection steps |

| Myo-Inositol | Conformational rigidity | Limited commercial availability |

| Levoglucosan | Pre-existing fused ring system | Requires ring-opening modifications |

D-Glucose derivatives are preferred due to their well-documented acetylation behavior and compatibility with formylation protocols.

Stepwise Acetylation Strategies

Sequential Protection

A representative procedure for regioselective acetylation:

- Primary hydroxyl protection : React starting material with acetic anhydride (2 equiv) in pyridine (0°C, 2 hr) to acetylate position 6.

- Secondary hydroxyl activation : Use DMAP (10 mol%) with acetyl chloride (1.5 equiv) in DCM (rt, 4 hr) for positions 4 and 5.

- Position 3 acetylation : Employ kinetic control with acetyl imidazole (1.1 equiv) in THF (-20°C, 1 hr).

Yield Optimization Data :

| Step | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 2 | 92 |

| 2 | 25 | 4 | 85 |

| 3 | -20 | 1 | 78 |

Formylation Methodologies

Oxidation of 2-Hydroxymethyl Intermediate

The bromomethyl derivative ([4,5,6-triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate, PubChem CID 345724) serves as a key precursor. Conversion to formyl proceeds via:

- Bromine-lithium exchange : Treat with n-BuLi (2.2 equiv) in THF at -78°C

- Quenching with DMF : Introduce excess dimethylformamide (3 equiv)

- Acid workup : HCl (1M) to protonate intermediate

Comparative Oxidation Agents :

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PCC | DCM | 25 | 68 |

| Dess-Martin | Acetone | 0 | 82 |

| TEMPO/NaClO | H2O/CH3CN | 5 | 75 |

Dess-Martin periodinane provides optimal yields with minimal overoxidation.

Characterization and Analytical Validation

Spectroscopic Fingerprints

- ¹H NMR (CDCl3): δ 9.80 (s, 1H, CHO), 5.25–4.95 (m, 3H, H-4,5,6), 4.30 (d, J = 12 Hz, H-2), 2.10–2.05 (multiple s, 12H, OAc)

- ¹³C NMR : δ 190.5 (CHO), 170.1–169.3 (OAc), 75.2 (C-3)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Reaction Time | 8 hr | 45 min |

| Yield | 78% | 85% |

| Purity | 95% | 99% |

Microreactor technology enhances heat transfer during exothermic acetylation steps.

Chemical Reactions Analysis

Types of Reactions

(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: (4,5,6-Triacetyloxy-2-carboxyloxan-3-yl) acetate.

Reduction: (4,5,6-Triacetyloxy-2-hydroxyoxan-3-yl) acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

(4,5,6-Triacetyloxy-2-hydroxyoxan-3-yl) acetate: Similar structure but with a hydroxyl group instead of a formyl group.

(4,5,6-Triacetyloxy-2-carboxyloxan-3-yl) acetate: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness

(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate is unique due to its specific combination of acetyl and formyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

(4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate is a complex organic compound characterized by its unique structural features, including multiple acetoxy groups and a formyloxan moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and interactions with biological targets.

Structural Characteristics

The molecular formula of (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate is . Its structure includes:

- Bicyclic framework : Contributes to its stability and reactivity.

- Acetoxy groups : Indicate potential for various chemical reactions and biological interactions.

Biological Activities

Research on the specific biological activities of (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate is limited; however, compounds with similar structures often exhibit a range of activities. These can include:

- Antimicrobial activity : Similar compounds have shown effectiveness against various microbial strains.

- Anti-inflammatory properties : Related acetoxy compounds are known to reduce inflammation.

- Antioxidant effects : The presence of multiple functional groups may enhance its ability to scavenge free radicals.

The mechanisms through which (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate exerts its biological effects may involve:

- Enzyme inhibition : Binding to specific enzymes and inhibiting their activity.

- Receptor interaction : Modulating receptor activity which can influence signaling pathways.

- Metabolic interference : Disrupting metabolic processes in microbial cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Acetoxybenzoic acid | Acetoxy group on a benzene ring | Anti-inflammatory | Simple aromatic structure |

| 4-Hydroxyacetophenone | Hydroxy and acetoxy groups on phenol | Antimicrobial | Contains a phenolic hydroxyl |

| 1-Acetoxycyclohexene | Cyclic structure with an acetoxy group | Antioxidant | Cyclic nature enhances stability |

The uniqueness of (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate lies in its bicyclic structure combined with multiple acetoxy groups, which may confer distinct reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

While direct studies on (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate are scarce, research into related compounds provides insights into potential applications:

- Antimicrobial Studies : Compounds similar in structure have been evaluated for their ability to inhibit bacterial growth. For instance, studies have shown that acetoxy derivatives can effectively target bacterial cell walls.

- Anti-inflammatory Research : In vitro studies have indicated that acetoxy-containing compounds can reduce pro-inflammatory cytokine production in immune cells.

- Antioxidant Activity Assessment : Various assays have demonstrated that structurally related compounds possess significant antioxidant capabilities, suggesting that (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate may similarly contribute to oxidative stress reduction.

Q & A

Q. What are the key challenges in synthesizing (4,5,6-Triacetyloxy-2-formyloxan-3-yl) acetate, and what methodological approaches are recommended?

Synthesis requires precise control of acetylation steps to avoid premature hydrolysis of labile formyl or acetyl groups. A multi-step approach is typical:

- Protection/deprotection strategies : Use anhydrous conditions and catalysts like sodium acetate in acetic acid to stabilize intermediates .

- Reaction monitoring : Employ TLC or HPLC to track acetyl group incorporation and confirm intermediate purity .

- Workup : Purify via recrystallization (e.g., acetic acid) or column chromatography to isolate the target compound .

Q. How can the stereochemical configuration of this compound be validated experimentally?

- X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry, especially for the oxane ring and acetyloxy substituents .

- NMR spectroscopy : Analyze - and -NMR coupling constants (e.g., -values for axial/equatorial protons) and NOE effects to confirm spatial arrangements .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for acetylated fragments .

- IR spectroscopy : Identify ester (C=O stretch ~1740 cm) and formyl (C=O stretch ~1700 cm) groups to verify functionalization .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered acetyl groups) be resolved during structural refinement?

- SHELXL refinement : Apply constraints (e.g., SIMU, DELU) to model disordered regions and validate with Fo-Fc maps .

- Twinned data handling : Use SHELXD for initial structure solution and SHELXL’s TWIN/BASF commands to refine twinning fractions .

Q. What strategies mitigate hydrolysis of acetyl groups during kinetic or stability studies?

- Solvent selection : Use aprotic solvents (e.g., DMF, DCM) under inert atmospheres to minimize water exposure .

- pH control : Buffer reactions near neutral pH to avoid acid/base-catalyzed deacetylation .

- Low-temperature storage : Store at -20°C in desiccated environments to preserve integrity .

Q. How can computational modeling complement experimental data for this compound’s conformational analysis?

- DFT calculations : Optimize geometry using Gaussian or ORCA to predict stable conformers and compare with crystallographic bond lengths/angles .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to study acetyl group flexibility and solvent interactions .

Q. What experimental designs address low yields in multi-step acetylations?

- Stepwise optimization : Vary stoichiometry (e.g., acetylating agent equivalents) and reaction time for each step .

- Catalyst screening : Test alternatives like DMAP or pyridine to enhance reaction efficiency .

- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.